2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline
Overview
Description
2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline is a useful research compound. Its molecular formula is C16H18FN and its molecular weight is 243.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatization
2-Fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline serves as a key component in the synthesis of complex organic compounds. Wu et al. (2021) described its use as a monodentate transient directing group in a Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This process enables efficient synthesis of quinazoline and fused isoindolinone scaffolds, which have various applications in medicinal chemistry (Wu et al., 2021). Similarly, Diansheng (2009) documented the synthesis of a lithium 1-azaallyl compound using this aniline, highlighting its role in the formation of intricate organic structures (Diansheng, 2009).
Herbicidal Activity
The compound has been utilized in the design and synthesis of herbicidal agents. Wu et al. (2011) developed novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides using this compound as a starting material. These compounds demonstrated significant herbicidal activities against dicotyledonous weeds, showcasing the agricultural applications of this chemical (Wu et al., 2011).
Spectroscopic Studies and Material Science
The aniline derivative is also significant in spectroscopic studies and material science. Geethanjali et al. (2015) conducted fluorescence quenching studies using derivatives of this compound, offering insights into the photophysical properties of such molecules (Geethanjali et al., 2015). Ceylan et al. (2016) investigated the structure and properties of a similar compound, 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, through spectroscopic and theoretical methods, highlighting its potential in developing materials with specific optical and electronic properties (Ceylan et al., 2016).
Catalysis
In the field of catalysis, Younis et al. (2016) utilized an analog of this compound in the hydroamination of diphenylbutadiyne, demonstrating its utility in facilitating organic reactions (Younis et al., 2016).
Properties
IUPAC Name |
2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN/c1-11-4-7-14(8-5-11)13(3)18-16-10-12(2)6-9-15(16)17/h4-10,13,18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFJRHWETABJOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC2=C(C=CC(=C2)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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